Rockout

描述

科学研究应用

Rockout has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for phosphorylation and dephosphorylation studies . In biology, it is employed to study cell migration, blebbing, and stress fiber formation . In medicine, this compound is investigated for its potential therapeutic applications in cardiovascular diseases, glaucoma, and tumor metastasis inhibition . Industrially, it is used in the development of new materials and structures to improve asphalt pavement resistance to rutting .

作用机制

Mode of Action

“Rockout” interacts with its targets, the ROCKs, to modulate various cellular behaviors. It inhibits the depolymerization of actin filaments indirectly: ROCK phosphorylates and activates LIM kinase, which in turn phosphorylates ADF/cofilin, thereby inactivating its actin-depolymerization activity . This results in the stabilization of actin filaments and an increase in their numbers .

Biochemical Pathways

The Rho-ROCK signaling pathway is the primary biochemical pathway affected by “this compound”. This pathway plays a key role in the spatiotemporal organization of actin cytoskeletal-related cellular events . ROCK proteins act as the key that enables the interaction of actin cytoskeleton with molecular motors, converting signals into forces essential for the regulation of cellular functions such as contraction, adhesion, migration, proliferation, and apoptosis .

Pharmacokinetics

These properties include absorption, distribution, metabolism, and excretion (ADME), which significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of “this compound’s” action involve changes in cell morphology, proliferation, motility, and adhesion . By inhibiting ROCK activity, “this compound” promotes differentiation of human embryonic stem cells into neural crest-like progenitors that are characterized by specific molecular markers and ability to differentiate into multiple cell types, including neurons, chondrocytes, osteocytes, and smooth muscle cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, groundwater, as one of the most important environmental factors, plays a key role in affecting the deformation and failure properties of rock fractures . .

准备方法

Synthetic Routes and Reaction Conditions: Rockout can be synthesized through various methods, including the reaction of a metal with an organic halide, metal displacement, metathesis, and hydrometallation . The reaction conditions often involve the use of inert, slightly polar media such as diethyl ether or tetrahydrofuran to ensure the solubility of the organometallic compounds . Care must be taken to exclude moisture, oxygen, and carbon dioxide, which can react with the organometallic compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification to achieve the desired quality level .

化学反应分析

Types of Reactions: Rockout undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents like dimethyl sulfoxide and methanol . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

相似化合物的比较

Rockout is compared with other Rho kinase inhibitors such as Y-27632, H-89, and fasudil . While Y-27632 is more potent with an IC50 of approximately 5 µM, this compound has an IC50 of 25 µM . H-89 displays a similar specificity profile to this compound but is less potent . Fasudil, used in Japan and China for cerebral vasospasm and ischemic symptoms, is another similar compound but with different clinical applications .

Similar Compounds

- Y-27632

- H-89

- Fasudil

- AT-13148

- Belumosudil

- Chroman 1

- DJ4

These compounds share similar mechanisms of action but differ in potency, specificity, and clinical applications .

属性

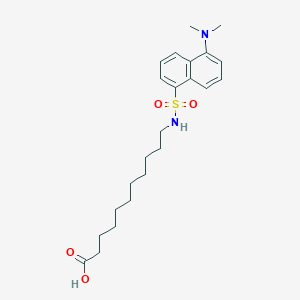

IUPAC Name |

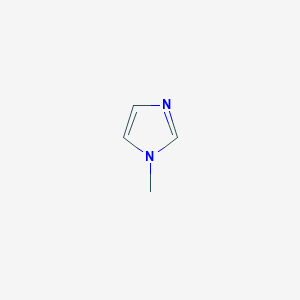

3-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJRXVHJOJRCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349379 | |

| Record name | 3-(4-Pyridyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7272-84-6 | |

| Record name | 3-(4-Pyridyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Rockout, and what are its downstream effects in a biological context?

A1: this compound functions as a small-molecule inhibitor of Rho-associated protein kinase (ROCK) [, , , ]. ROCK plays a crucial role in various cellular processes, including cell motility, adhesion, and morphology, primarily by phosphorylating downstream targets such as myosin light chain (MLC) [, ]. By inhibiting ROCK, this compound disrupts these processes, ultimately affecting tissue morphogenesis and cell behavior. For instance, in zebrafish embryos, this compound inhibits gut looping, a process dependent on coordinated cell movements and shape changes []. In Xenopus embryos, localized application of a photoactivatable this compound derivative disrupts digestive tract elongation, highlighting the role of Rho signaling in this developmental process [].

Q2: How does the structure of this compound contribute to its specificity for ROCK?

A2: While the provided research excerpts do not delve into the detailed structure-activity relationship (SAR) of this compound, they do indicate that specific structural modifications can be introduced to modulate its activity. For example, the development of a photoactivatable "caged this compound" derivative demonstrates the feasibility of adding a photolabile caging group, 6-nitropiperonyloxymethyl (NPOM), without abolishing its inhibitory activity []. This modification allows for spatiotemporal control of ROCK inhibition using light. Further research focusing on systematic structural modifications of this compound and their impact on ROCK binding affinity and selectivity would be valuable.

Q3: Are there any studies demonstrating the use of this compound in investigating the role of cellular tension in biological processes?

A3: Yes, research utilizing this compound has shed light on the role of cellular tension in developmental processes. A study examining somitogenesis and fibronectin in zebrafish utilized this compound as a cellular tension-reducing drug []. This research demonstrated that reducing cellular tension via this compound treatment impacts somite formation, maturation, matrix assembly, and gene expression during somitogenesis []. These findings emphasize the importance of ROCK-mediated cellular tension in these developmental events.

Q4: What are the advantages of using photoactivatable this compound compared to traditional this compound in studying developmental processes?

A4: The development of a photoactivatable this compound derivative, “caged this compound,” offers a significant advantage over traditional this compound by enabling spatially and temporally controlled inhibition of ROCK activity in living embryos [, ]. This is particularly crucial in studying complex developmental processes where the role of ROCK might be context-dependent and vary across different tissues or time points. Traditional this compound, when applied globally, would affect all cells, making it difficult to tease apart its specific roles in a localized context. The photoactivatable version allows researchers to activate this compound with UV light only in the region of interest, thus providing greater precision and control over the experimental manipulation [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

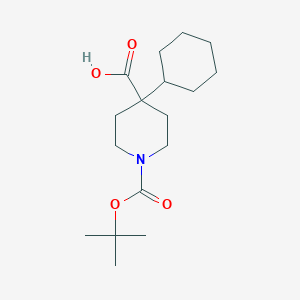

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

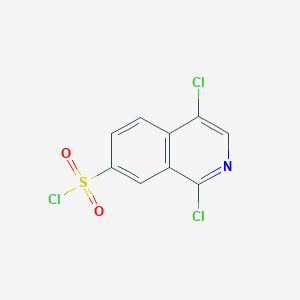

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)